molecular formula C16H17N5S2 B2575594 2-(((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine CAS No. 868221-25-4

2-(((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine

Cat. No.: B2575594
CAS No.: 868221-25-4
M. Wt: 343.47
InChI Key: MJHHWOKQKYMUNQ-UHFFFAOYSA-N
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Description

  • The pyrimidine ring can be introduced through nucleophilic substitution reactions involving halogenated pyrimidine derivatives.
  • Reaction conditions: These reactions often require the use of strong bases and elevated temperatures.
  • Functionalization with Sulfur-Containing Groups:

    • The final step involves the introduction of sulfur-containing groups through nucleophilic substitution or addition reactions.
    • Reaction conditions: These reactions may require the use of thiols or thiolating agents under controlled conditions.
  • Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.

    Types of Reactions:

    • Oxidation:

      • The sulfur atoms in the compound can undergo oxidation reactions to form sulfoxides or sulfones.
      • Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
      • Major products: Sulfoxides, sulfones.
    • Reduction:

      • The triazole and pyrimidine rings can undergo reduction reactions under specific conditions.
      • Common reagents: Sodium borohydride, lithium aluminum hydride.
      • Major products: Reduced triazole and pyrimidine derivatives.
    • Substitution:

      • The compound can undergo nucleophilic substitution reactions at the sulfur atoms or the aromatic rings.
      • Common reagents: Halogenated compounds, nucleophiles such as amines or thiols.
      • Major products: Substituted derivatives with various functional groups.

    Chemistry:

    • The compound can be used as a building block for the synthesis of more complex molecules.
    • It can serve as a ligand in coordination chemistry due to the presence of nitrogen and sulfur atoms.

    Biology:

    • Potential applications in drug discovery as a scaffold for designing new pharmaceuticals.
    • May exhibit antimicrobial, antifungal, or anticancer properties due to its unique structure.

    Medicine:

    • Research into its potential as a therapeutic agent for various diseases.
    • Investigation of its pharmacokinetic and pharmacodynamic properties.

    Industry:

    • Use in the development of new materials with specific properties such as conductivity or catalytic activity.
    • Potential applications in agrochemicals as a pesticide or herbicide.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 2-(((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine typically involves multi-step reactions starting from readily available precursors

    • Formation of Triazole Ring:

      • The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne.
      • Reaction conditions: Typically, this reaction is carried out in the presence of a copper(I) catalyst under mild conditions.

    Mechanism of Action

    The mechanism of action of 2-(((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the triazole and pyrimidine rings suggests that it may interact with nucleic acids or proteins, potentially inhibiting their function or altering their activity. Further research is needed to elucidate the exact molecular pathways involved.

    Comparison with Similar Compounds

    • 2-thioxopyrimidine derivatives
    • 4-phenyl-1,2,4-triazole derivatives
    • Pyrimidine-thioether compounds

    Comparison:

    • The unique combination of the triazole and pyrimidine rings in 2-(((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine sets it apart from other similar compounds.
    • The presence of sulfur atoms in both the triazole and pyrimidine rings may confer unique chemical reactivity and biological activity.
    • Compared to other pyrimidine or triazole derivatives, this compound may exhibit enhanced stability or solubility due to its specific structural features.

    Properties

    IUPAC Name

    2-[(4-phenyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C16H17N5S2/c1-12(2)23-16-20-19-14(11-22-15-17-9-6-10-18-15)21(16)13-7-4-3-5-8-13/h3-10,12H,11H2,1-2H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MJHHWOKQKYMUNQ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)SC1=NN=C(N1C2=CC=CC=C2)CSC3=NC=CC=N3
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C16H17N5S2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    343.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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